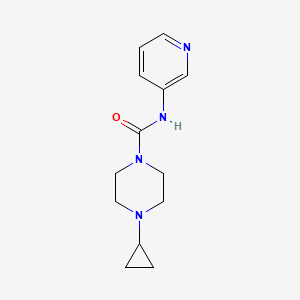![molecular formula C11H12N6S B7531950 N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine, also known as MTA, is a synthetic compound that has been widely used in scientific research. It is a purine nucleoside analog that has been shown to have antiviral, anticancer, and immunosuppressive properties.
Mécanisme D'action
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine exerts its antiviral and anticancer effects by inhibiting the activity of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a critical role in the metabolism of S-adenosylmethionine (SAM). SAM is a methyl donor that is involved in a wide range of cellular processes, including DNA methylation, protein methylation, and polyamine synthesis. By inhibiting SAHH, N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine causes an accumulation of SAM and its metabolites, which leads to the inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has been shown to modulate the immune system by inhibiting T cell proliferation and cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and stored. Additionally, N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has a well-defined mechanism of action, which makes it a useful tool for studying cellular processes such as DNA methylation and protein methylation. However, there are some limitations to using N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine in lab experiments. N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has a relatively short half-life, which means that it must be continuously administered in order to maintain its effects. Additionally, N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
For research on N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine include the development of new analogs and the exploration of its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine can be synthesized by reacting 2-amino-6-chloropurine with 2-methyl-1,3-thiazol-4-yl-methanol in the presence of sodium hydride. The resulting product is then treated with methyl iodide to obtain N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has been widely used in scientific research due to its antiviral, anticancer, and immunosuppressive properties. It has been shown to inhibit the replication of a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has been used as an immunosuppressive agent in organ transplantation to prevent rejection.
Propriétés
IUPAC Name |
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6S/c1-7-16-8(4-18-7)3-17(2)11-9-10(13-5-12-9)14-6-15-11/h4-6H,3H2,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBSCPSOJKPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531876.png)
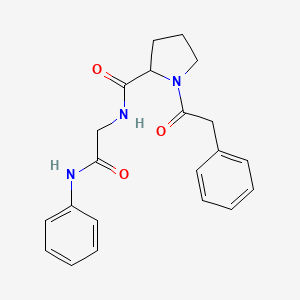
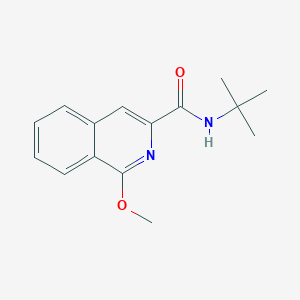
![1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7531896.png)
![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)
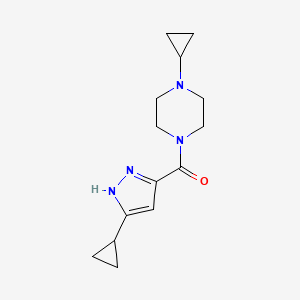
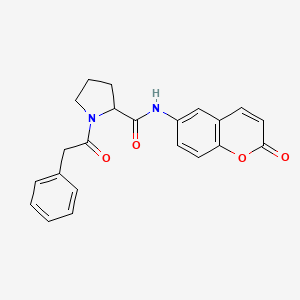
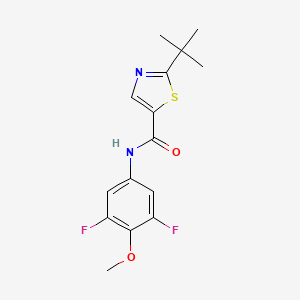
![N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)
![(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531956.png)
![(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531961.png)
![N-[2-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7531962.png)
